REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([NH:12][NH2:13])=[O:11])=[CH:9][C:4]=2[CH2:3][CH2:2]1.[Cl:14][CH2:15][C:16](OC)(OC)OC>>[Cl:14][CH2:15][C:16]1[O:11][C:10]([C:8]2[CH:7]=[CH:6][C:5]3[O:1][CH2:2][CH2:3][C:4]=3[CH:9]=2)=[N:12][N:13]=1
|
Name
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|
Quantity
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2.02 g
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Type
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reactant
|
Smiles
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O1CCC2=C1C=CC(=C2)C(=O)NN
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Name
|
|
Quantity
|
7.92 mL
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Type
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reactant
|
Smiles
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ClCC(OC)(OC)OC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was tightly sealed in a vial, and microwave
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Type
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CUSTOM
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Details
|
was irradiated
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Type
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CUSTOM
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Details
|
The reaction mixture was recrystallized from hexane
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClCC=1OC(=NN1)C=1C=CC2=C(CCO2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |